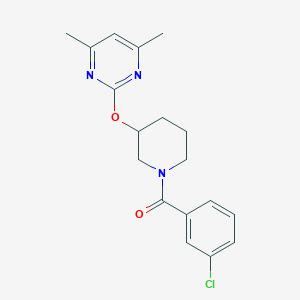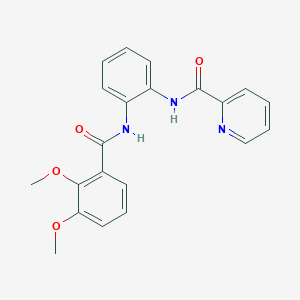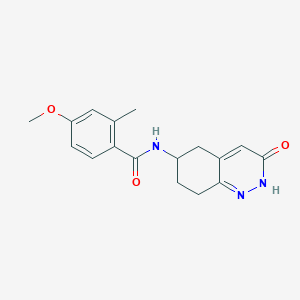
3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered ring (imidazolidine) with a methoxyethyl group and a methyl group attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the imidazolidine ring might undergo reactions typical of other heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group might increase its solubility in certain solvents .Applications De Recherche Scientifique
Synthesis and Chemical Interactions
- Synthesis of Analogues and Derivatives : The compound has been utilized in the synthesis of various analogues, such as the synthesis of 5-Amino-3-methylimidazolidine-2,4-dione derivatives, which are analogues of the imidazole alkaloids naamidine A and G with a 1,3,5-triazine core. This demonstrates its potential as a building block in synthetic organic chemistry (Witchard & Watson, 2010).
- Involvement in Complex Chemical Reactions : It's involved in complex chemical reactions like cycloadditions, leading to the formation of new systems such as triazafulvalene systems. This indicates its reactivity and potential for creating structurally unique molecules (Uršič et al., 2010).
Biological Activity and Medicinal Chemistry
- Potential in Medicinal Chemistry : Compounds related to 3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione have shown significant biological activities. For instance, some derivatives have demonstrated excellent hypoglycemic activity, highlighting the potential medicinal value of these compounds (Iqbal et al., 2012).
- Role in Antimicrobial Activity : Derivatives have been noted for their antimicrobial activities against pathogenic strains of bacteria and fungi, suggesting the compound's utility in developing antimicrobial agents (Stana et al., 2014).
Material Science and Other Applications
- Corrosion Inhibition : Studies have explored its derivatives as inhibitors for corrosion, particularly in acid solutions. This aspect could be crucial for applications in material sciences and engineering (Yadav et al., 2015).
- Chemical Synthesis and Characterization : It plays a role in the synthesis of novel compounds, where its derivatives have been synthesized and characterized, shedding light on their structural properties and potential applications in various scientific fields (Jalový et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-5-6(10)9(3-4-12-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEZLALYRZXBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2607577.png)




![3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one, Mixture of diastereomers](/img/structure/B2607587.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2607591.png)


![2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2607596.png)

![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)